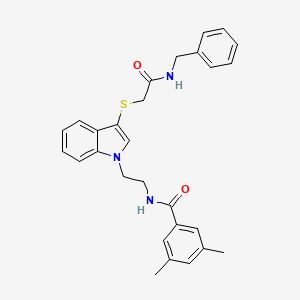

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields including chemistry, biology, and medicine. Its structure includes an indole ring, a thioether linkage, and a benzamide group, indicating a molecule with significant functional diversity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis of Indole Intermediate: : The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde under acidic conditions.

Formation of Thioether Linkage: : The indole intermediate is reacted with a thiol under nucleophilic substitution conditions to form the thioether linkage.

Coupling with Benzamide: : Finally, the compound is synthesized by coupling the indole-thioether intermediate with a benzamide derivative through amide bond formation, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Large-scale production may involve optimized versions of the above reactions, focusing on maximizing yield and purity while minimizing cost and environmental impact. Key steps might include:

Continuous flow chemistry for improved reaction control and scalability.

Use of solid-phase synthesis for easier purification processes.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: : The carbonyl group in the benzamide can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : The indole ring can participate in electrophilic aromatic substitution, reacting with reagents such as nitric acid or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: : m-CPBA, hydrogen peroxide.

Reduction: : LiAlH4, sodium borohydride (NaBH4).

Substitution: : Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Sulfoxides and sulfones from oxidation.

Amines from reduction.

Various substituted derivatives on the indole ring from substitution reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exhibit significant anticancer properties.

In vitro Cytotoxicity Studies :

- A study reported an IC50 value of less than 10 µM against A-431 cancer cells, indicating potent cytotoxic effects .

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A-431 | <10 |

Neuroprotective Effects

The compound also shows promise in neuroprotection:

Anticonvulsant Activity :

- In models of induced seizures, compounds structurally related to this compound demonstrated efficacy in reducing seizure frequency .

| Activity Type | Model | Efficacy |

|---|---|---|

| Neuroprotective | Picrotoxin model | Significant reduction in seizure frequency |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various studies:

Cytokine Inhibition :

- Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting that this compound may exert anti-inflammatory effects .

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | J774A.1 cells | 10 |

Case Study on Anticancer Activity

A comprehensive evaluation of benzamide derivatives revealed that structural modifications significantly impacted anticancer efficacy. Some derivatives achieved lower IC50 values compared to established chemotherapeutics, highlighting the importance of structural optimization in drug design .

Neuroprotective Study

In another study focusing on neuroprotective effects, modifications to thiazole derivatives enhanced their capability to cross the blood-brain barrier and protect against oxidative stress-induced neuronal damage. This underscores the potential application of similar structural modifications in developing effective neuroprotective agents .

Mecanismo De Acción

The compound's biological activities are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. The indole ring may mimic tryptophan residues, allowing the compound to interfere with protein function. The thioether linkage and benzamide group may contribute to binding affinity and specificity. Detailed mechanisms would depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

N-phenylbenzamide: : Lacks the indole and thioether, providing a simpler structure but similar core functionality.

Benzothiazoles: : Contain a similar sulfur linkage and aromatic system, often used in medicinal chemistry.

Indole-3-acetic acid: : A simpler indole compound used in plant biology, lacking the complex benzamide structure.

Uniqueness

The combination of an indole ring, thioether linkage, and benzamide group in one molecule provides a unique structure not commonly found in other compounds.

This structural complexity may lead to unique biological activities and synthetic versatility, setting it apart from more conventional compounds.

Actividad Biológica

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an indole moiety, a thioether linkage, and a benzamide core, suggests diverse biological activities. This article explores its biological activity based on available research findings, including synthesis methods, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C28H29N3O2S, with a molecular weight of 471.62 g/mol. The compound features:

- Indole Moiety : Known for various biological activities including anticancer and antimicrobial properties.

- Thioether Linkage : May enhance reactivity and binding affinity to biological targets.

- Benzamide Core : Contributes to the compound's interaction capabilities with proteins and enzymes.

Anticancer Potential

Research indicates that compounds related to benzamide and indole derivatives exhibit anticancer properties. For instance, studies have shown that certain indole-based compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. The presence of the benzylamino group in this compound may enhance its efficacy against cancer cells by improving its interaction with cellular targets.

| Compound | Activity | EC50 (μM) |

|---|---|---|

| WO5m | β-cell protective against ER stress | 0.1 ± 0.01 |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Anticancer activity | Not specified |

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects, particularly in conditions involving oxidative stress or neurodegeneration. The indole structure is known to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Enzyme Modulation

The thioether and benzamide functionalities may allow this compound to act as an enzyme modulator. Studies have shown that similar compounds can inhibit various enzymes involved in disease processes, such as kinases and phosphatases.

Case Studies and Research Findings

-

Structure-Activity Relationship (SAR) Studies :

- A study identified N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs that exhibit significant β-cell protective activity against endoplasmic reticulum (ER) stress, with one analog showing maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM . This highlights the potential for similar compounds to protect pancreatic β-cells from dysfunction related to diabetes.

-

Anticancer Screening :

- In a drug library screening for anticancer compounds, derivatives of indole were evaluated for their ability to inhibit tumor growth in multicellular spheroids . Although specific data on this compound was not reported, the findings suggest that related compounds may possess significant anticancer activity.

Propiedades

IUPAC Name |

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-20-14-21(2)16-23(15-20)28(33)29-12-13-31-18-26(24-10-6-7-11-25(24)31)34-19-27(32)30-17-22-8-4-3-5-9-22/h3-11,14-16,18H,12-13,17,19H2,1-2H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNINZGIXSMGRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.